molecular formula C2H2O5 B1204607 Dicarbonic acid CAS No. 503-81-1

Dicarbonic acid

Cat. No. B1204607
CAS RN: 503-81-1
M. Wt: 106.03 g/mol
InChI Key: ZFTFAPZRGNKQPU-UHFFFAOYSA-N
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Description

Dicarbonic acid, also known as pyrocarbonate, is a chemical compound containing two carbonate groups sharing an oxygen atom . It is an organic compound containing two carboxyl groups (−COOH). The general molecular formula for dicarboxylic acids can be written as HO2C−R−CO2H, where R can be aliphatic or aromatic . Dicarboxylic acids show similar chemical behavior and reactivity to monocarboxylic acids .


Synthesis Analysis

The synthesis of dicarbonic acid derivatives has been achieved through various methods. One method involves the oxidative cyclization of dimethyl octahydropentalene-2,5-dicarboxylate (DMOD) through lithiation followed by I2 oxidation . Another approach involves the direct synthesis of α,ω-dicarboxylic acids via dicarbonylation of cyclic ethers .


Molecular Structure Analysis

The molecular formula of dicarbonic acid is C2H2O5 . It contains two carboxyl groups (−COOH) which can be aliphatic or aromatic .


Chemical Reactions Analysis

Dicarboxylic acids, such as dicarbonic acid, show similar chemical behavior and reactivity to monocarboxylic acids . The reaction outcome is determined by the stereochemistry of the substrate .


Physical And Chemical Properties Analysis

Dicarboxylic acids, including dicarbonic acid, show similar chemical behavior and reactivity to monocarboxylic acids . The carbon and oxygen in the carbonyl are both sp2 hybridized, giving a carbonyl group a basic trigonal shape .

Scientific Research Applications

  • Biotechnological Production Dicarbonic acid, specifically itaconic acid (IA), has notable applications in biotechnology. It serves as a substitute for petrochemical-based acrylic or methacrylic acid, primarily used in polymers. IA is incorporated into resins, synthetic fibers, coatings, adhesives, thickeners, and binders. Its production is primarily achieved through the fermentation of carbohydrates by fungi. There's ongoing research to enhance productivity through biotechnological approaches like immobilization techniques, genetic engineering, and the use of alternative substrates to reduce costs and expand applications (Willke & Vorlop, 2001).

  • Microbial Production and Biochemistry The microbial production of itaconic acid, an unsaturated dicarbonic acid, is a significant area of interest. Itaconic acid can be used as a monomer for creating various products, including plastics, resins, and paints. Aspergillus species like A. itaconicus and A. terreus are known to synthesize itaconic acid. The biochemistry of its production involves the enzymatic activity of cis-aconitate decarboxylase. There's a focus on increasing the production rates and overall process efficiency for economic feasibility (Steiger, Blumhoff, Mattanovich, & Sauer, 2013).

  • Environmental Applications In environmental science, dicarbonates play a role in carbon sequestration and environmental monitoring. The extraction of dissolved inorganic carbon (DIC) from water sources like seawater and groundwater for radiocarbon dating is an example. This process helps in understanding oceanic circulation, hydrogeological systems, and aquifer storage. Innovations in extraction methods, like the Rapid Extraction of Dissolved Inorganic Carbon System (REDICS), enhance the efficiency and precision of these studies (Gospodinova et al., 2012).

  • Chemical Synthesis Dicarbonic acids and their derivatives are utilized in chemical synthesis. For instance, di-t-butyl dicarbonate reacts with amino-acid esters to form N-t-butoxycarbonyl derivatives under mild conditions. This reaction is significant in the field of organic chemistry due to its selectivity and efficiency, and it opens up pathways for the synthesis of various organic compounds (Tarbell, Yamamoto, & Pope, 1972).

  • Food Sterilization Dicarbonates like dimethyl dicarbonate (DMDC) are used in food sterilization due to their high inactivation efficiency against microorganisms without affecting the flavor of the food. DMDC is particularly utilized in fruit and vegetable juice preservation, ensuring freshness and safety (Guo, 2015).

  • Enzymatic CO2 Conversion Carbonic anhydrases, which convert CO2 to bicarbonate, are stabilized and immobilized on electrospun polymer nanofibers for efficient CO2 conversion. This process has potential applications in technologies aimed at CO2 conversion and utilization, such as expedited microalgal growth (Jun et al., 2020).

Safety And Hazards

Dicarbonic acid and its derivatives can be hazardous. They are flammable and can cause skin irritation, serious eye damage, and may be fatal if inhaled . They may also cause respiratory irritation, drowsiness, or dizziness, and are suspected of causing cancer .

properties

IUPAC Name

carboxy hydrogen carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2O5/c3-1(4)7-2(5)6/h(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFTFAPZRGNKQPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(O)OC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20863972
Record name Dicarbonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20863972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dicarbonic acid

CAS RN

503-81-1
Record name Dicarbonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=503-81-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrocarbonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503811
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,600
Citations
M Murakami, E MURAKAMI, N TAKEKOSHI… - Japanese heart …, 1972 - jstage.jst.go.jp
Oral administration of 10mg. of Bay-a 1040, a new coronary dilator, produced a marked reduction of arterial pressure which was associated with a consistent decrease in peripheral …
Number of citations: 110 www.jstage.jst.go.jp
P Joos, G Bleys, G Petre - Journal de Chimie Physique, 1982 - jcp.edpsciences.org
The adsorption kinetics of nonanediol and nonanedicarbonic acid was investigated using the oscillating jet method. It was shown that for diffusion controlled adsorption kinetics, the …
Number of citations: 50 jcp.edpsciences.org
J van Alphen - Recueil des Travaux Chimiques des Pays‐Bas, 1943 - Wiley Online Library
… This was also the case when the dimethyl ester 1 of 5,5-diphenyl-Az-pyrazoline dicarbonic acid-3.4 was saponified by boiling with alkali and worked up as described above. The …
Number of citations: 7 onlinelibrary.wiley.com
BA Selivanov, EF Belanov, NI Bormotov… - Doklady Biological …, 2012 - researchgate.net
Fig. 1.(a) The chemical structure of the antiviral preparation ST 246 and (b) the scheme of the synthesis of tricy clo [3.2. 2.02, 4] non 8 en 6, 7 dicarbonic acid derivatives. ation for …
Number of citations: 5 www.researchgate.net
RJ Aitken, D Buckingham - International journal of andrology, 1992 - Wiley Online Library
A new chemiluminescence technique has been assessed for the detection of reactive oxygen species generated by purified populations of human sperm. This revised protocol involves …
Number of citations: 33 onlinelibrary.wiley.com
JI Bruce, EH Sadun - American Journal of Tropical Medicine and …, 1966 - cabdirect.org
Rhesus monkeys (weighing 3 kgm.) were exposed to 400 cercariae of Schistosoma mansoni and were treated with various drugs. If antimony dimercapto succinic acid (25% in olive oil) …
Number of citations: 12 www.cabdirect.org
VN Odinokov, OS Kukovinets, LM Khalilov… - Tetrahedron letters, 1985 - Elsevier
The formation of the product of intramolecular interaction of a zwitterion and a methoxycarbonyl group was observed in the process of ozonating dimethyl ester of endo,cis-bicyclo [2,2,1]…
Number of citations: 8 www.sciencedirect.com
G Reck, M Just, R Koch - Crystal Research and Technology, 1987 - Wiley Online Library
The crystal and molecular structure of the title compound has been determined by X‐ray diffraction techniques. It crystallizes in the monoclinic space group C2/c with cell parameters a = …
Number of citations: 4 onlinelibrary.wiley.com
A Michael, TH Norton, EN Horsford - … of the American Academy of Arts and …, 1876 - JSTOR
The melting point of the acid is above 350?. It is easily soluble in hot water, and on cooling separates out in groups of fern-shaped crystals. It is much less soluble in alcohol and ether, …
Number of citations: 0 www.jstor.org
A MICHAEL, TH NORTON - American Academy of Arts and …, 1877 - search.proquest.com
OF the large number of amido-sulpho-benzoic acids which are possible according to our present theories, but three have been obtained thus far. Two of these were prepared by Griess,…
Number of citations: 0 search.proquest.com

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